molecular formula C10H10ClN3O B1455644 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1338654-59-3

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B1455644
CAS No.: 1338654-59-3
M. Wt: 223.66 g/mol
InChI Key: STSAYGBSXAFNPL-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a chloromethyl group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through chloromethylation reactions, while the methoxyphenyl group is usually incorporated via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which may inhibit enzyme activity. The chloromethyl group can act as an alkylating agent, modifying biological molecules and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A compound with a similar methoxyphenyl group but different functional properties.

    2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.

Uniqueness

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is unique due to its combination of a triazole ring, chloromethyl group, and methoxyphenyl group

Properties

IUPAC Name

5-(chloromethyl)-1-(4-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-4-2-8(3-5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSAYGBSXAFNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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